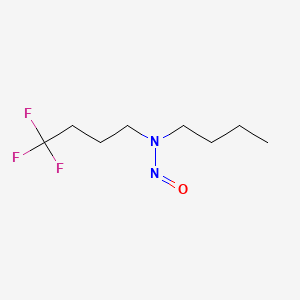
N-Nitroso-4,4,4-trifluorobutyl-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-4,4,4-trifluorobutyl-butylamine is a chemical compound that belongs to the class of N-nitrosamines. These compounds are characterized by the presence of a nitroso group (-NO) attached to an amine. This compound is specifically notable for its trifluorobutyl group, which imparts unique chemical properties .
Preparation Methods
The synthesis of N-Nitroso-4,4,4-trifluorobutyl-butylamine typically involves the nitrosation of 4,4,4-trifluorobutylamine. This reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl). The reaction proceeds as follows:
Reaction Setup: 4,4,4-trifluorobutylamine is dissolved in an aqueous solution of hydrochloric acid.
Nitrosation: Sodium nitrite is added to the solution, leading to the formation of nitrous acid (HNO2) in situ.
Formation of N-Nitroso Compound: Nitrous acid reacts with the amine to form this compound.
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-Nitroso-4,4,4-trifluorobutyl-butylamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of the nitroso group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluorobutyl group can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace one or more fluorine atoms.
Major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted trifluorobutyl compounds .
Scientific Research Applications
N-Nitroso-4,4,4-trifluorobutyl-butylamine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of N-nitrosamines and their reactivity.
Biology: Research on its metabolic pathways helps understand the biological effects of N-nitrosamines, particularly their carcinogenic potential.
Medicine: Studies on its interaction with biological molecules contribute to the development of cancer research and toxicology.
Mechanism of Action
The mechanism by which N-Nitroso-4,4,4-trifluorobutyl-butylamine exerts its effects involves the formation of reactive intermediates during metabolism. These intermediates can interact with cellular macromolecules such as DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include enzymes involved in metabolic activation and detoxification pathways .
Comparison with Similar Compounds
N-Nitroso-4,4,4-trifluorobutyl-butylamine can be compared with other N-nitrosamines such as N-nitrosodibutylamine and N-nitrosomethylbutylamine. The presence of the trifluorobutyl group in this compound imparts unique properties, such as increased stability and resistance to metabolic oxidation. This makes it distinct from its analogs, which may undergo more rapid metabolic degradation .
Similar Compounds
- N-Nitrosodibutylamine
- N-Nitrosomethylbutylamine
- N-Nitrosodiethylamine
These compounds share the nitroso functional group but differ in their alkyl substituents, leading to variations in their chemical behavior and biological effects .
Properties
CAS No. |
83329-15-1 |
|---|---|
Molecular Formula |
C8H15F3N2O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
N-butyl-N-(4,4,4-trifluorobutyl)nitrous amide |
InChI |
InChI=1S/C8H15F3N2O/c1-2-3-6-13(12-14)7-4-5-8(9,10)11/h2-7H2,1H3 |
InChI Key |
JMVGYBNPDARQCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC(F)(F)F)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















